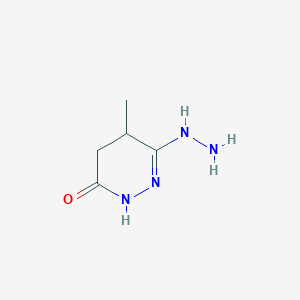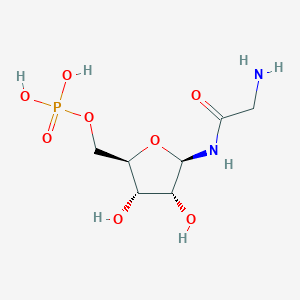![molecular formula C11H14N2O2 B131183 (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde CAS No. 170985-84-9](/img/structure/B131183.png)
(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde” is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 . It is also known by the alternate name "[ (2S)-2- (Phenylmethoxy)propylidene]hydrazinecarboxaldehyde" . This compound is an intermediate in the production of Posaconazole .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H14N2O2 . This indicates that the molecule is composed of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 206.24 and a molecular formula of C11H14N2O2 . The compound is a pale yellow solid . The predicted boiling point is 313.2±44.0 °C , and the predicted density is 1.06±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
Quinazolines and pyrimidines, similar in the broad scope of nitrogen-containing heterocycles, have seen extensive research for their use in electronic devices, highlighting applications in optoelectronics such as luminescent materials and organic light-emitting diodes (OLEDs). The integration of these compounds into π-extended conjugated systems has been valuable for creating novel materials with electroluminescent properties and applications in photonics and sensing technologies (Lipunova et al., 2018).
Electrochemical Sensors and Biosensors
The development of electrochemical sensors and biosensors leveraging carbon nanotube modified electrodes emphasizes the importance of polyphenazine and similar polymer/carbon nanotube composites. These composites enhance the performance of sensors due to their electrical, electrochemical, and mechanical properties, suggesting potential areas of research for related hydrazinecarboxaldehyde derivatives in sensor technology (Barsan et al., 2015).
Benzoxaboroles in Organic Synthesis and Biological Activity
Benzoxaboroles, derivatives of phenylboronic acids, exhibit a range of applications from organic synthesis to showing biological activity. Their binding properties with hydroxyl compounds allow them to function as molecular receptors, suggesting potential research interest for hydrazinecarboxaldehyde derivatives in similar contexts (Adamczyk-Woźniak et al., 2009).
Advanced Carbon Materials from Polybenzoxazines
Research on polybenzoxazines, which shares relevance with benzoxazole and potentially related compounds, has explored their application in creating advanced carbon materials. These materials' versatility and thermal stability make them suitable for various applications, including electrodes and gas adsorbents, suggesting areas where related hydrazinecarboxaldehyde derivatives could be explored (Shaer et al., 2021).
Wirkmechanismus
Target of Action
(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde is primarily used as an intermediate in the production of Posaconazole . Posaconazole is a well-known antifungal medication, suggesting that the compound may target fungal enzymes or structures.
Biochemical Pathways
As an intermediate in the production of Posaconazole, this compound likely participates in the biochemical pathways leading to the inhibition of ergosterol synthesis. By inhibiting lanosterol 14α-demethylase, it prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol intermediates. This disrupts the integrity of the fungal cell membrane, leading to fungal cell death .
Result of Action
The result of the action of this compound is the production of Posaconazole, a potent antifungal medication. The ultimate molecular and cellular effects would therefore be the disruption of fungal cell membranes and the inhibition of fungal growth .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde involves the reaction of (S)-2-(Benzyloxy)propionic acid with hydrazine hydrate followed by oxidation with sodium periodate.", "Starting Materials": [ "(S)-2-(Benzyloxy)propionic acid", "Hydrazine hydrate", "Sodium periodate" ], "Reaction": [ "Step 1: (S)-2-(Benzyloxy)propionic acid is reacted with hydrazine hydrate in the presence of a catalyst to form (S)-2-(Benzyloxy)propylhydrazine.", "Step 2: The resulting (S)-2-(Benzyloxy)propylhydrazine is then oxidized using sodium periodate to form (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde." ] } | |
CAS-Nummer |
170985-84-9 |
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
N-[(Z)-[(2S)-2-phenylmethoxypropylidene]amino]formamide |
InChI |
InChI=1S/C11H14N2O2/c1-10(7-12-13-9-14)15-8-11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3,(H,13,14)/b12-7-/t10-/m0/s1 |
InChI-Schlüssel |
KSVAVOFBEXSSNM-BZPKPHBRSA-N |
Isomerische SMILES |
C[C@@H](/C=N\NC=O)OCC1=CC=CC=C1 |
SMILES |
CC(C=NNC=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C=NNC=O)OCC1=CC=CC=C1 |
Synonyme |
[(2S)-2-(Phenylmethoxy)propylidene]hydrazinecarboxaldehyde; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)
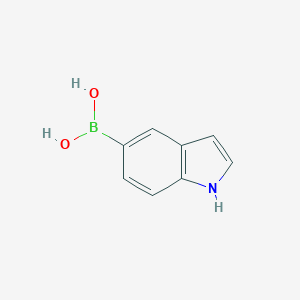
![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)

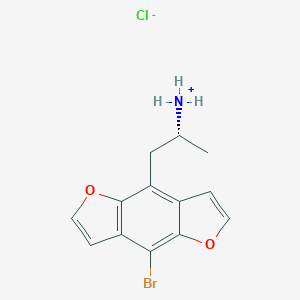
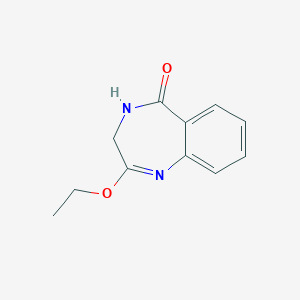
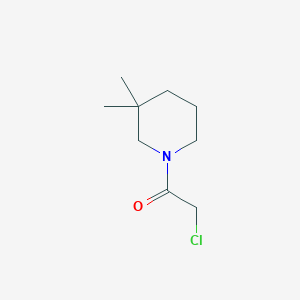

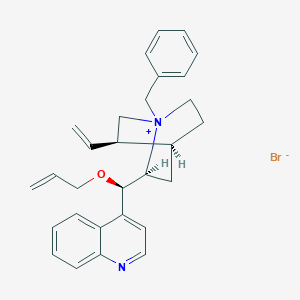

![(E,3R,5S)-7-[(7S)-2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B131135.png)

